Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate
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Overview
Description
Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)benzoate is an organic compound with the molecular formula C12H12O5 It is a derivative of benzoic acid and features a tetrahydrofuran ring fused to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid with 2-oxotetrahydrofuran-3-yl methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)benzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The tetrahydrofuran ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: A simpler ester of benzoic acid, lacking the tetrahydrofuran ring.
Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)acetate: Similar structure but with an acetate group instead of a benzoate group.
Uniqueness
Methyl 2-((2-oxotetrahydrofuran-3-yl)oxy)benzoate is unique due to the presence of both the benzoate ester and the tetrahydrofuran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by a benzoate moiety linked to a 2-oxooxolane unit. Its molecular formula can be represented as C12H12O4, indicating the presence of both aromatic and aliphatic components which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation in vitro. This is believed to occur through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Table 1: Biological Activities of this compound
Activity Type | Assay Method | Result | Reference |
---|---|---|---|
Antimicrobial | Disk diffusion method | Inhibition zone: 15 mm | |
Anti-inflammatory | ELISA | Decreased TNF-alpha levels | |
Antioxidant | DPPH assay | IC50: 25 µg/mL |
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed promising results, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights its potential as a therapeutic agent in treating infections caused by resistant strains.
- Anti-inflammatory Research : In a controlled trial involving human cell lines, the compound was administered at varying concentrations. Results indicated a significant reduction in the expression of IL-6 and COX-2, suggesting its utility in managing inflammatory diseases.
- Oxidative Stress Protection : A recent investigation into the antioxidant capabilities of this compound revealed that it effectively reduced lipid peroxidation in neuronal cells exposed to oxidative stress, indicating its potential neuroprotective effects.
Properties
CAS No. |
58835-31-7 |
---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
methyl 2-(2-oxooxolan-3-yl)oxybenzoate |
InChI |
InChI=1S/C12H12O5/c1-15-11(13)8-4-2-3-5-9(8)17-10-6-7-16-12(10)14/h2-5,10H,6-7H2,1H3 |
InChI Key |
ZTPQCVQGNPAEMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2CCOC2=O |
Origin of Product |
United States |
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